Regioisomeric Identity: 3-Carboxylate as the Validated Key Intermediate for Anti-TB Carboxamides vs. 2-Carboxylate Isomer
Ethyl 8-methoxyimidazo[1,2-a]pyridine-3-carboxylate possesses the carboxylate ester at the 3-position of the imidazo[1,2-a]pyridine core. This regioisomeric identity is critical because imidazo[1,2-a]pyridine-3-carboxylic acid esters (IPCEs) are explicitly designated as the key synthetic intermediates for preparing imidazo[1,2-a]pyridine-3-carboxamides (IPAs), a compound class with demonstrated nanomolar potency against Mycobacterium tuberculosis H37Rv [1]. In the landmark ACS Med. Chem. Lett. study, 12 of 14 IPA derivatives exhibited MIC values ≤1 μM against replicating Mtb, and 5 compounds achieved MIC ≤0.006 μM [2]. The clinical candidate Telacebec (Q203), an imidazo[1,2-a]pyridine-3-carboxamide, demonstrates an MIC₅₀ of 2.7 nM against Mtb H37Rv . In contrast, ethyl 8-methoxyimidazo[1,2-a]pyridine-2-carboxylate (CAS 910122-84-8), the 2-carboxylate positional isomer, shares the identical molecular formula (C₁₁H₁₂N₂O₃, MW 220.22) but lacks any documented role as a precursor to a clinically validated anti-TB chemotype. The 2-carboxylate isomer is not a competent intermediate for the 3-carboxamide series and proceeds through different synthetic and biological pathways.
| Evidence Dimension | Regioisomeric identity and validated synthetic utility as intermediate for anti-TB carboxamides |
|---|---|
| Target Compound Data | 3-carboxylate regioisomer; key intermediate for imidazo[1,2-a]pyridine-3-carboxamides with demonstrated anti-TB MIC ≤0.006 μM for optimized derivatives; clinical candidate Telacebec (Q203) MIC₅₀ = 2.7 nM |
| Comparator Or Baseline | Ethyl 8-methoxyimidazo[1,2-a]pyridine-2-carboxylate (CAS 910122-84-8): 2-carboxylate regioisomer, identical molecular formula C₁₁H₁₂N₂O₃, MW 220.22; no documented role as anti-TB carboxamide precursor |
| Quantified Difference | The 3-carboxylate regioisomer provides access to a validated anti-TB chemotype with derivatives achieving MIC values down to ≤0.006 μM (≥3 orders of magnitude below the 1 μM benchmark); the 2-carboxylate isomer has no comparable development pathway documented |
| Conditions | Mycobacterium tuberculosis H37Rv replicating bacteria assay; imidazo[1,2-a]pyridine-3-carboxamides derived from 3-carboxylate ester intermediates |
Why This Matters
For procurement decisions in anti-TB drug discovery programs, the 3-carboxylate regioisomer is the only isomer that maps onto the established structure–activity relationship leading to QcrB-targeting clinical candidates; the 2-carboxylate isomer, despite identical molecular weight and formula, is not a drop-in replacement.
- [1] Li, L.-h.; Wu, Z.-y.; Li, Z.-r.; Liu, M.-l.; Guo, H.-y.; Zhang, Q.-r. Microwave Assisted Synthesis of Disubstituted Imidazo[1,2-a]pyridine-3-carboxylic Acid Esters. Heterocycles 2015, 91 (11), 2087–2096. DOI: 10.3987/COM-15-13299. View Source
- [2] Moraski, G. C.; Markley, L. D.; Hipskind, P. A.; Boshoff, H.; Cho, S.; Franzblau, S. G.; Miller, M. J. Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis. ACS Med. Chem. Lett. 2013, 4 (7), 675–679. DOI: 10.1021/ml400088y. View Source
